molecular formula C6H4F3IN2O2 B11772690 4-Amino-2-iodo-5-(trifluoromethoxy)pyridin-3-ol

4-Amino-2-iodo-5-(trifluoromethoxy)pyridin-3-ol

Katalognummer: B11772690
Molekulargewicht: 320.01 g/mol
InChI-Schlüssel: KZSZMBDSPGWYPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-iodo-5-(trifluoromethoxy)pyridin-3-ol is a fluorinated pyridine derivative. Compounds containing fluorine atoms, such as trifluoromethyl groups, are of significant interest due to their unique physicochemical properties. These properties often result in enhanced biological activity, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

The synthesis of 4-Amino-2-iodo-5-(trifluoromethoxy)pyridin-3-ol typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the Umemoto reaction, which allows for the selective introduction of trifluoromethyl groups. Another method involves the Balz-Schiemann reaction, which is used to introduce iodine atoms into the aromatic ring . Industrial production methods often involve optimizing these reactions to achieve high yields and purity .

Analyse Chemischer Reaktionen

4-Amino-2-iodo-5-(trifluoromethoxy)pyridin-3-ol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4-Amino-2-iodo-5-(trifluoromethoxy)pyridin-3-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Amino-2-iodo-5-(trifluoromethoxy)pyridin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, often leading to increased potency and selectivity. The iodine atom can also participate in various biochemical pathways, contributing to the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other fluorinated pyridines, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine and 4-(trifluoromethoxy)pyridin-2-amine. Compared to these compounds, 4-Amino-2-iodo-5-(trifluoromethoxy)pyridin-3-ol is unique due to the presence of both iodine and trifluoromethoxy groups, which confer distinct chemical and biological properties .

Eigenschaften

Molekularformel

C6H4F3IN2O2

Molekulargewicht

320.01 g/mol

IUPAC-Name

4-amino-2-iodo-5-(trifluoromethoxy)pyridin-3-ol

InChI

InChI=1S/C6H4F3IN2O2/c7-6(8,9)14-2-1-12-5(10)4(13)3(2)11/h1,13H,(H2,11,12)

InChI-Schlüssel

KZSZMBDSPGWYPH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=N1)I)O)N)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.